Undulatin
Description
Cholinesterase Inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
6882-09-3 |
|---|---|
Molecular Formula |
C18H21NO5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1S,13R,15R,16S,18R)-9,15-dimethoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-triene |
InChI |
InChI=1S/C18H21NO5/c1-20-11-6-13-18(17-16(11)24-17)3-4-19(13)7-9-10(18)5-12-15(14(9)21-2)23-8-22-12/h5,11,13,16-17H,3-4,6-8H2,1-2H3/t11-,13-,16+,17+,18+/m1/s1 |
InChI Key |
XHXKHSUJQVCHTA-NWVCDLTISA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)[C@@H]6[C@H]1O6 |
Canonical SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C6C1O6 |
Other CAS No. |
6882-09-3 |
Synonyms |
undulatine |
Origin of Product |
United States |
Foundational & Exploratory
Undulatine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undulatine is a crinine-type Amaryllidaceae alkaloid that has garnered interest within the scientific community for its potential therapeutic applications, primarily related to its activity as an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the natural sources of undulatine, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of Undulatine
Undulatine is predominantly found in plant species belonging to the Amaryllidaceae family. The primary documented sources of this alkaloid are:
-
Nerine bowdenii : Fresh bulbs of Nerine bowdenii have been identified as a significant source of undulatine, alongside a variety of other isoquinoline alkaloids.
-
Nerine undulata : This species is another notable source of undulatine.
-
Chlidanthus fragrans : Undulatine has also been isolated from the bulbs of Chlidanthus fragrans.
-
Brunsvigia disticha : The presence of undulatine has been detected in the dried-bulb methanol extract of this plant.
While these plants are the principal sources, the concentration of undulatine can vary depending on factors such as the plant's geographical location, stage of development, and the specific cultivar.
Quantitative Data on Undulatine Yield
Quantitative data regarding the yield of undulatine from its natural sources is limited in the available literature. The following table summarizes the reported yield from one particular study. It is important to note that these values can be influenced by the extraction and purification methods employed.
| Natural Source | Plant Part | Starting Material (Weight) | Yield of Undulatine (Weight) | Reference |
| Nerine undulata | Bulbs | 1 kg | 0.05 g |
Further quantitative analysis using validated analytical methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is necessary to establish a more comprehensive understanding of undulatine content across different species and collection times.
Experimental Protocols for Isolation and Purification
The isolation of undulatine from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following is a generalized protocol based on standard methods for Amaryllidaceae alkaloid isolation.
Extraction of Total Alkaloids
-
Plant Material Preparation : Fresh or air-dried bulbs of the source plant (e.g., Nerine bowdenii) are cleaned and finely chopped or powdered.
-
Solvent Extraction : The prepared plant material is subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, at room temperature or under reflux. This process is repeated multiple times to ensure maximum extraction of the alkaloids.
-
Concentration : The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Liquid-Liquid Partitioning
-
Acidification : The crude extract is dissolved in an acidic aqueous solution (e.g., 2% hydrochloric acid or sulfuric acid). This step protonates the basic alkaloids, rendering them soluble in the aqueous phase.
-
Removal of Neutral and Acidic Impurities : The acidic solution is then washed with an immiscible organic solvent, such as diethyl ether or chloroform, to remove neutral and acidic compounds.
-
Basification : The pH of the aqueous layer is adjusted to alkaline (pH 9-10) using a base, such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloid salts, converting them back to their free base form.
-
Extraction of Free Alkaloids : The basified aqueous solution is repeatedly extracted with an organic solvent like chloroform or dichloromethane to transfer the free alkaloids into the organic phase.
-
Final Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to obtain the total alkaloid extract.
Chromatographic Separation and Purification
The total alkaloid extract, which is a complex mixture of different alkaloids, is then subjected to one or more chromatographic techniques to isolate and purify undulatine.
-
Silica Gel Column Chromatography : The total alkaloid extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions enriched with undulatine from the initial column chromatography can be further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like trifluoroacetic acid.
-
Preparative Thin Layer Chromatography (Prep-TLC) : For smaller scale purification, preparative TLC can be employed. The alkaloid mixture is applied as a band on a TLC plate, and after development, the band corresponding to undulatine is scraped off and the compound is eluted with a suitable solvent.
Mandatory Visualizations
Caption: General workflow for the isolation of undulatine.
Undulatin's Putative Mechanism of Action in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undulatin is a naturally occurring iridoid glucoside found in plant species such as Tecomella undulata and Boophane disticha. Preliminary evidence suggests that this compound may exert neuropharmacological effects through at least two primary mechanisms: the inhibition of cholinesterase and the modulation of the serotonin transporter. This technical guide synthesizes the current, albeit limited, understanding of this compound's potential mechanisms of action in the nervous system. Due to a scarcity of direct research on this compound, this document outlines the hypothesized pathways based on its reported activities and the known pharmacology of its presumed targets. Detailed experimental protocols for assessing these activities are provided to facilitate further investigation into this compound's therapeutic potential.
Introduction
The exploration of natural compounds for novel therapeutic agents in neuroscience is a burgeoning field. This compound, an iridoid glucoside, has been identified in medicinal plants and is associated with potential neurological effects. A comprehensive review of the available literature points towards two principal, yet unconfirmed, mechanisms of action in neurons: inhibition of acetylcholinesterase (AChE) and interaction with the serotonin transporter (SERT). This guide provides an in-depth overview of these hypothesized mechanisms, alongside detailed experimental protocols to enable rigorous scientific validation and characterization of this compound's neuropharmacological profile.
Hypothesized Mechanisms of Action
Cholinesterase Inhibition
Several sources suggest that this compound may act as a cholinesterase inhibitor. Cholinesterases, primarily acetylcholinesterase (AChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound would increase the concentration and duration of action of ACh, leading to enhanced cholinergic neurotransmission. This mechanism is a cornerstone for the treatment of various neurological conditions, including Alzheimer's disease.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];
} /dot
Serotonin Transporter (SERT) Modulation
Alkaloids from Boophane disticha, a plant known to contain this compound, have demonstrated affinity for the serotonin transporter (SERT). SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. Inhibition of SERT leads to an accumulation of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];
} /dot
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, Ki, EC50) specifically for this compound's activity on cholinesterase or the serotonin transporter. The following tables provide reference data for other known inhibitors of these targets to serve as a benchmark for future studies on this compound.
Table 1: Reference IC50 Values for Known Cholinesterase Inhibitors
| Compound | Target | IC50 |
| Donepezil | AChE | 0.14 µM |
| Galantamine | AChE | Not specified |
| Rivastigmine | AChE & BChE | Not specified |
| Tacrine | AChE | 0.03 µM |
| Heptyl-physostigmine | AChE | 0.37 µM |
Table 2: Reference IC50/Ki Values for Known Serotonin Transporter Inhibitors
| Compound | Target | IC50/Ki |
| Fluoxetine | SERT | 0.026 µM (IC50) |
| Citalopram | SERT | Not specified |
| Imipramine | SERT | 0.013 µM (IC50) |
| Buphanidrine | SERT | 132 µM (Ki) |
| Buphanamine | SERT | 868 µM (Ki) |
Experimental Protocols
The following are generalized protocols for assessing the potential activities of this compound. These should be adapted and optimized for specific experimental conditions.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterase by quantifying the rate of thio
Methodological & Application
Application Note and Protocol: Purification of Undulatine using HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed application note and protocol for the purification of Undulatine, an Amaryllidaceae alkaloid, using High-Performance Liquid Chromatography (HPLC). Undulatine, with the chemical formula C18H21NO5, has garnered interest for its potential biological activities.[1][2][3] This protocol outlines a general framework for the isolation and purification of Undulatine from a crude plant extract, employing reversed-phase HPLC. The methodology is designed to be a robust starting point for researchers to optimize and adapt based on their specific instrumentation and sample characteristics.
Introduction
Undulatine is a naturally occurring alkaloid found in various plant species, including those of the Crinum and Galanthus genera.[2] Alkaloids from the Amaryllidaceae family are known for their diverse and potent biological activities, making them attractive candidates for drug discovery and development.[4][5] Effective purification of these compounds is a critical step in their pharmacological evaluation.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from complex mixtures.[6][7][8] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar compounds like alkaloids. This application note describes a preparative HPLC method for the purification of Undulatine, providing a detailed protocol from sample preparation to fraction collection and analysis.
Experimental Protocols
Materials and Reagents
-
Crude plant extract containing Undulatine
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reference standard of Undulatine (if available)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
0.22 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Lyophilizer or nitrogen evaporator
Sample Preparation: Extraction and Solid-Phase Extraction (SPE)
A preliminary extraction from the plant material is required to obtain a crude extract enriched with alkaloids.
-
Solvent Extraction: Macerate the dried and powdered plant material (e.g., bulbs of Crinum moorei) with methanol or ethanol at room temperature for 24-48 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Acid-Base Partitioning (Optional but Recommended):
-
Dissolve the crude residue in 2% sulfuric acid.
-
Wash the acidic solution with diethyl ether to remove non-polar compounds.
-
Basify the aqueous layer to pH 9-10 with 25% ammonia.
-
Extract the alkaloids with chloroform or dichloromethane.
-
Evaporate the organic solvent to yield a crude alkaloid extract.[9]
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% ACN in water) to remove highly polar impurities.
-
Elute the fraction containing Undulatine with a higher concentration of organic solvent (e.g., 60-80% ACN in water).
-
Evaporate the solvent from the collected fraction.
-
-
Final Preparation: Reconstitute the dried, cleaned-up extract in the HPLC mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.
Preparative HPLC Method
The following is a recommended starting method for the purification of Undulatine. Optimization may be required based on the specific crude extract and HPLC system.
Table 1: Preparative HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B over 40 minutes |
| Flow Rate | 15-25 mL/min |
| Column Temperature | 30°C[10] |
| Detection | 230 nm and 280 nm (or full scan with DAD) |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
Fraction Collection and Purity Analysis
-
Fraction Collection: Collect fractions corresponding to the peak suspected to be Undulatine based on retention time (if a standard is available) or collect all major peaks for subsequent analysis.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator or a lyophilizer.
-
Purity Analysis: Analyze the purity of the isolated compound using an analytical HPLC method.
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C[10] |
| Detection | 230 nm and 280 nm (DAD)[11] |
| Injection Volume | 10 µL |
Data Presentation
The success of the purification should be documented with quantitative data. The following table provides a template for summarizing the results.
Table 3: Purification Summary (Template)
| Sample | Initial Mass (mg) | Final Mass of Purified Undulatine (mg) | Purity (%) | Recovery (%) |
| Crude Extract | e.g., 500 | e.g., 15 | e.g., >95 | Calculate |
| SPE Fraction | e.g., 150 | e.g., 14.5 | e.g., >95 | Calculate |
Purity should be determined by analytical HPLC based on the peak area percentage. Recovery is calculated as (Final Mass / Initial Mass) x 100.
Visualizations
Experimental Workflow
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Undulatin | C18H21NO5 | CID 3083985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Undulatine [sancdb.rubi.ru.ac.za]
- 4. In Vitro Inhibitory Effects of 8-O-Demethylmaritidine and Undulatine on Acetylcholinesterase and Their Predicted Penetration across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bio-guided isolation of cholinesterase inhibitors from the bulbs of Crinum x powellii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 9. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Undulatin
Topic: Experimental Design for Undulatin Preclinical Trials Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel natural product with significant therapeutic potential as an anti-cancer agent. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo studies to assess its efficacy, mechanism of action, pharmacokinetic profile, and safety. The following protocols are designed to be a guide for researchers to generate robust and reproducible data for investigational new drug (IND) enabling studies.
In Vitro Efficacy and Mechanism of Action
A thorough in vitro evaluation is the first step in characterizing the anticancer properties of this compound. These studies are crucial for establishing a preliminary understanding of its potency and cellular effects.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
| Cell Line | This compound IC50 (µM) at 48h | Doxorubicin IC50 (µM) at 48h (Positive Control) |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
| Normal Fibroblasts | [Insert Value] | [Insert Value] |
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Data Presentation:
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| Staurosporine (Positive Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| Nocodazole (Positive Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Western Blot Analysis for Signaling Pathway Elucidation
Objective: To identify the molecular mechanism and signaling pathways affected by this compound. Based on common pathways implicated in cancer, the PI3K/Akt and Wnt/β-catenin pathways will be investigated.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR) and Wnt/β-catenin pathway (e.g., β-catenin, c-Myc, Cyclin D1).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypothesized this compound Signaling Pathway
Caption: Hypothesized signaling pathway of this compound.
In Vivo Efficacy Studies
Animal models are essential for evaluating the therapeutic efficacy of this compound in a living organism.
Xenograft Mouse Model
Objective: To assess the anti-tumor activity of this compound in a human tumor xenograft mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Treatment: Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and a positive control (e.g., 5-Fluorouracil). Administer treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | [Insert Value] | [Insert Value] |
Troubleshooting & Optimization
Technical Support Center: Amaryllidaceae Alkaloid Quantification by GC-MS
Welcome to the technical support center for the GC-MS quantification of Amaryllidaceae alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the GC-MS analysis of Amaryllidaceae alkaloids.
Issue 1: Poor Peak Shape or Tailing for Certain Alkaloids
Question: I am observing significant peak tailing for some of my target alkaloids, which is affecting my quantification. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue and can arise from several factors:
-
Active Sites in the GC System: Free silanol groups in the injector liner, column, or even on glass wool packing can interact with the polar functional groups of the alkaloids, leading to tailing.
-
Solution: Use deactivated liners and columns. Consider using a liner with glass wool that is also deactivated. Regular replacement of the liner is recommended.
-
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first few centimeters of the analytical column. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Column Polarity: Using a column with a stationary phase that is not well-suited for the polarity of the alkaloids can result in poor peak shape.
-
Solution: A 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 MS or Rtx-5 MS) is commonly used and generally provides good results.
-
-
Sub-optimal Temperature Program: If the oven temperature ramp rate is too fast, it may not allow for proper interaction between the analytes and the stationary phase.
-
Solution: Optimize the temperature program. A slower ramp rate can sometimes improve peak shape.
-
Issue 2: Low or No Response for Specific Alkaloids (e.g., Haemanthamine)
Question: I am trying to quantify a range of Amaryllidaceae alkaloids, but I am getting a very low or no signal for haemanthamine. What is happening?
Answer:
This is a known issue with certain Amaryllidaceae alkaloids. The primary cause is thermal decomposition in the hot GC injector. Haemanthamine is particularly susceptible to degradation under typical GC conditions.
-
Troubleshooting Steps:
-
Lower the Injector Temperature: Experiment with reducing the injector temperature. However, be aware that this may lead to incomplete volatilization of other, less volatile alkaloids.
-
Use a Cool On-Column or Splitless Injection: These injection techniques introduce the sample into the column at a lower temperature, minimizing thermal stress on the analytes.
-
Consider Derivatization: While many Amaryllidaceae alkaloids do not require derivatization, for thermally labile compounds, converting them to more stable derivatives (e.g., through silylation) can sometimes help. However, this adds an extra step to your workflow and requires careful optimization.
-
Alternative Analytical Techniques: For thermally sensitive compounds like haemanthamine, alternative methods such as HPLC-ESI-MS or capillary electrophoresis are often more suitable and provide more reliable quantification.
-
Issue 3: Difficulty in Identifying Homolycorine-Type Alkaloids
Question: I am having trouble identifying homolycorine-type alkaloids in my plant extracts. The molecular ions are very weak or absent in the mass spectra. How can I confirm their presence?
Answer:
This is a characteristic issue for homolycorine alkaloids with a C3–C4 double bond when using Electron Impact (EI) ionization. These compounds tend to fragment extensively, resulting in low-intensity molecular and diagnostic ions in the high-mass region.
-
Recommended Solution:
-
Chemical Ionization (CI): Employing chemical ionization (GC-CIMS) is an effective strategy. CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule ([M+H]⁺), making it easier to determine the molecular weight and identify the compound.
-
Tandem Mass Spectrometry (GC-MS/MS): Using a triple quadrupole instrument can enhance selectivity and sensitivity for identifying these compounds in complex mixtures.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize Amaryllidaceae alkaloids before GC-MS analysis?
A1: For many Amaryllidaceae alkaloids, derivatization is not necessary, and they can be analyzed directly. However, for certain applications, such as the quantification of galanthamine, silylation has been shown to be effective. Derivatization may also be considered for improving the thermal stability of some alkaloids.
Q2: What is a suitable extraction method for Amaryllidaceae alkaloids from plant material for GC-MS analysis?
A2: A common and effective method is an acid-base extraction. A typical protocol involves the following steps:
-
Extraction of the powdered plant material with an organic solvent like methanol.
-
Evaporation of the solvent and dissolution of the residue in a dilute acid (e.g., 2% sulfuric acid).
-
Washing with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds.
-
Basification of the acidic aqueous phase to a pH of 9-10 with a base like ammonia.
-
Extraction of the alkaloids into a moderately polar organic solvent such as chloroform or ethyl acetate.
-
Drying and evaporation of the organic solvent to yield the alkaloid extract.
Q3: What are the typical GC-MS parameters for the analysis of Amaryllidaceae alkaloids?
A3: While the exact parameters should be optimized for your specific instrument and target analytes, a good starting point is:
-
Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or a similar 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C (note: may need to be lowered for thermally labile compounds).
-
Oven Temperature Program: Start at around 100 °C, ramp up to 180 °C, and then ramp to a final temperature of 280-300 °C.
-
Mass Spectrometer: EI mode at 70 eV, with a scan range of m/z 40-600.
Q4: How can I mitigate matrix effects in my quantitative analysis?
A4: Matrix effects can cause signal suppression or enhancement, leading to inaccurate quantification. Here are some strategies to minimize them:
-
Effective Sample Cleanup: A thorough extraction and cleanup procedure is the first line of defense to remove interfering matrix components.
-
Use of an Internal Standard: An appropriate internal standard that is structurally similar to the analytes of interest and not present in the sample can help to correct for variations in sample preparation and injection.
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank matrix (a sample that does not contain the target analytes) to compensate for matrix effects.
-
Standard Addition: This method involves adding known amounts of the standard to the sample itself and can be very effective in correcting for matrix effects, although it is more time-consuming.
Experimental Protocols
Protocol 1: Acid-Base Extraction of Amaryllidaceae Alkaloids from Plant Material
This protocol is a generalized procedure based on methods described in the literature.
-
Maceration: Weigh 500 mg of air-dried and powdered plant material and place it in a suitable vessel. Add 5 mL of methanol and extract three times at room temperature (e.g., using an ultrasonic bath for 30 minutes for each extraction).
-
Solvent Evaporation: Combine the methanol extracts and evaporate the solvent under reduced pressure.
-
Acidification and Defatting: Dissolve the residue in 10 mL of 2% sulfuric acid. To remove neutral compounds, wash the acidic solution three times with 10 mL of diethyl ether. Discard the ether layers.
-
Basification: Adjust the pH of the acidic aqueous phase to 9-10 using 25% ammonia solution.
-
Alkaloid Extraction: Extract the alkaloids from the basified aqueous solution three times with 10 mL of chloroform.
-
Drying and Final Evaporation: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the chloroform in vacuo to obtain the final alkaloid extract.
-
Sample Preparation for GC-MS: Dissolve a known amount of the extract (e.g., 5 mg) in a specific volume of methanol (e.g., 250 µL) for analysis.
Quantitative Data
The following table summarizes the quantitative data of different Amaryllidaceae alkaloid types found in the bulbs and leaves of Crinum × amabile, expressed in mg of galanthamine equivalents per gram of alkaloid extract (mg GAL·g⁻¹ AE).
| Alkaloid Type | Bulb Content (mg GAL·g⁻¹ AE) | Leaf Content (mg GAL·g⁻¹ AE) |
| Haemanthamine/Crinine-type | 25.7 | 62.6 |
| Lycorine-type | 118.9 | 29.8 |
| Galanthamine-type | 15.3 | 11.6 |
| Total Identified Alkaloids | 171.8 | 150.0 |
Visualizations
Technical Support Center: Optimizing Undulatin Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the delivery of Undulatin, a novel neuroprotective agent, across the blood-brain barrier (BBB).
Disclaimer
Currently, there is limited specific research available on a compound named "this compound" in the context of blood-brain barrier delivery. Therefore, this guide has been developed as a comprehensive resource for a hypothetical novel neuroprotective agent with this name, addressing the common challenges encountered when delivering new chemical entities to the central nervous system (CNS). The principles, protocols, and troubleshooting steps outlined here are based on established methodologies in the field of CNS drug delivery.
Assumed Compound Profile for this compound
To provide a practical framework, we will assume the following physicochemical and biological properties for this compound, which present challenges for BBB penetration:
| Property | Assumed Value/Characteristic | Implication for BBB Penetration |
| Molecular Weight | > 500 Da | Too large for efficient passive diffusion across the BBB. |
| Polarity | High (Hydrophilic) | Limited ability to cross the lipid-rich endothelial cell membranes of the BBB. |
| Efflux Transporter Substrate | Potential P-glycoprotein (P-gp) substrate | Actively pumped out of the brain endothelial cells, reducing brain concentration. |
| Bioavailability | Low Oral Bioavailability | Requires alternative administration routes or formulation strategies. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound across the blood-brain barrier?
A1: The primary challenges stem from the BBB's protective nature, which is composed of tightly packed endothelial cells. For a molecule like this compound with a high molecular weight and hydrophilic properties, passive diffusion is highly restricted. Furthermore, the presence of efflux transporters, such as P-glycoprotein, can actively remove this compound from the brain endothelial cells, preventing it from reaching therapeutic concentrations in the CNS.
Q2: What are the potential strategies to enhance this compound delivery to the brain?
A2: Several strategies can be explored:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to ligands that bind to specific receptors on the BBB (e.g., transferrin receptor, insulin receptor) can enable its transport into the brain via endocytosis and transcytosis.
-
Inhibition of Efflux Transporters: Co-administration of this compound with a P-glycoprotein inhibitor could increase its brain concentration by preventing its removal from the endothelial cells.
-
Focused Ultrasound: The use of focused ultrasound in combination with microbubbles can temporarily and locally open the BBB, allowing for increased penetration of this compound.
-
Intranasal Delivery: This route can bypass the BBB to some extent by utilizing neuronal pathways for direct transport to the brain.
Q3: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein?
A3: An in vitro permeability assay using cell lines that overexpress specific transporters, such as the MDCK-MDR1 assay, is a standard method. This assay compares the permeability of this compound in a polarized monolayer of these cells in the apical-to-basolateral and basolateral-to-apical directions. A significantly higher efflux ratio (B-A/A-B) indicates that the compound is likely a substrate for the expressed transporter.
Q4: What in vitro models are suitable for preliminary screening of this compound's BBB permeability?
A4: Several in vitro models can be used for initial screening:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput assay to predict passive, transcellular permeability.
-
Cell-based models: These include primary brain microvessel endothelial cells or immortalized cell lines, which can be used in monoculture or co-culture with astrocytes and pericytes to create a more physiologically relevant model. These models can be used to assess both passive permeability and the involvement of transport systems.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of this compound in In Vitro BBB Models
| Possible Cause | Troubleshooting Step | Rationale |
| High Molecular Weight / Hydrophilicity | 1. Chemical Modification: Explore pro-drug strategies to increase lipophilicity. 2. Formulation: Encapsulate this compound in nanoparticles. | 1. A more lipophilic pro-drug can more easily cross the cell membrane. 2. Nanoparticles can utilize different transport mechanisms to cross the BBB. |
| Efflux Transporter Activity | 1. Co-administer with a known P-gp inhibitor (e.g., verapamil) in the in vitro assay. 2. Use cell lines lacking the specific transporter as a control. | An increase in permeability in the presence of an inhibitor confirms efflux transporter involvement. |
| Poor Model Integrity | 1. Measure Transendothelial Electrical Resistance (TEER) to ensure tight junction formation. 2. Assess permeability of a control compound with known low permeability (e.g., sucrose or Lucifer yellow). | Low TEER values or high permeability of the control compound indicate a leaky cell monolayer. |
Issue 2: Low Brain-to-Plasma Concentration Ratio (Kp) of this compound in In Vivo Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid Peripheral Metabolism | 1. Pharmacokinetic studies: Analyze plasma samples over time to determine the half-life of |
protocol for improving the resolution of Undulatine in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Undulatine.
Frequently Asked Questions (FAQs)
Q1: What is Undulatine and what are its chemical properties?
Undulatine is a naturally occurring Amaryllidaceae alkaloid with the chemical formula C₁₈H₂₁NO₅. It is known to be a solid at room temperature and possesses a complex molecular structure. As an alkaloid, it contains a basic nitrogen atom, which can influence its chromatographic behavior, particularly in response to mobile phase pH. Its reported biological activities include acetylcholinesterase (AChE) inhibition, making it a compound of interest in pharmacological research.
Q2: Which chromatographic technique is best suited for Undulatine analysis?
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation of natural products like Undulatine from complex mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode used for alkaloid separation. In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, which is ideal for retaining and separating moderately polar compounds like many alkaloids.
Q3: What are the key factors that affect the resolution of Undulatine in HPLC?
Peak resolution in HPLC is primarily governed by three factors:
-
Column Efficiency (N): A measure of the column's ability to produce narrow peaks. It is influenced by column length and the particle size of the stationary phase.
-
Selectivity (α): The ability of the chromatographic system to distinguish between different analytes. This is heavily influenced by the mobile phase composition and the type of stationary phase.
-
Retention Factor (k'): Describes how long an analyte is retained on the column. It is primarily controlled by the strength of the mobile phase.
Optimizing these three parameters is essential for achieving good resolution.
Troubleshooting Guide: Improving Undulatine Resolution
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor resolution between Undulatine and an adjacent impurity peak.
Q: My Undulatine peak is co-eluting or overlapping with another peak. What should I do first?
A: The first step is to adjust the retention factor (k') to see if increasing the retention time creates better separation. This is most easily achieved by modifying the mobile phase strength.
-
Action: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of Undulatine and other components, which may be sufficient to resolve the overlapping peaks. Aim for a retention factor (k') between 2 and 10 for optimal resolution.
Issue 2: Adjusting the mobile phase strength did not resolve the peaks.
Q: I've altered the solvent ratio, but the peaks are still not baseline-separated. What is the next step?
A: If changing the retention factor is not enough, the next target is to improve the selectivity (α) of your separation. This involves changing the chemistry of the separation.
-
Action 1: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents interact differently with both the analyte and the stationary phase, which can significantly alter the elution order and spacing between peaks.
-
Action 2: Adjust the Mobile Phase pH. Since Undulatine is an alkaloid, its ionization state is dependent on pH. Adjusting the pH of the aqueous portion of your mobile phase with a buffer (e.g., phosphate or acetate buffer) can change the polarity and retention of Undulatine, leading to improved selectivity.
-
Action 3: Use an Ion-Pairing Agent. For basic compounds like Undulatine, adding an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can improve peak shape and retention.
Issue 3: My Undulatine peak is broad or tailing, which affects resolution.
Q: The Undulatine peak is not sharp, causing it to merge with nearby peaks. How can I improve the peak shape?
A: Peak broadening and tailing can be caused by several factors, from column issues to improper sample solvent.
-
Action 1: Check the Sample Solvent. Dissolving your sample in a solvent that is stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
-
Action 2: Optimize the Flow Rate. In most cases, lowering the flow rate can lead to narrower peaks and better resolution, although it will increase the analysis time.
-
Action 3: Increase the Column Temperature. Increasing the column temperature (e.g., from 30°C to 40°C) reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks and better efficiency. However, be mindful of the thermal stability of Undulatine.
-
Action 4: Evaluate the Column. Persistent peak tailing, especially for a basic compound, might indicate strong interactions with residual silanol groups on the silica-based stationary phase. Consider using a column with end-capping or a different stationary phase chemistry (e.g., a phenyl-hexyl column) which can offer different selectivity for aromatic compounds.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution of Undulatine.
-
Initial Scouting Run:
-
Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad linear gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV detector at a wavelength appropriate for Undulatine.
-
-
Adjusting Solvent Strength:
-
Based on the initial run, if peaks elute too early (poor resolution), decrease the starting percentage of B or use a shallower gradient.
-
If peaks elute too late, increase the starting percentage of B.
-
-
Changing Selectivity:
-
If resolution is still poor, replace Acetonitrile (Mobile Phase B) with Methanol and repeat the scouting run.
-
If using a buffer is necessary, replace 0.1% Formic Acid (Mobile Phase A) with a 20 mM phosphate buffer and adjust the pH. Test at pH 3.0 and pH 7.0 to see the effect on retention and selectivity.
-
Data Presentation: Mobile Phase Optimization
The following table summarizes hypothetical results from the mobile phase optimization protocol to improve the resolution (Rs) between Undulatine and a closely eluting impurity.
| Parameter Changed | Condition 1 | Resolution (Rs) | Condition 2 | Resolution (Rs) |
| Organic Modifier | 40% Acetonitrile | 1.1 | 40% Methanol | 1.6 |
| Mobile Phase pH | pH 3.0 (Formate Buffer) | 1.2 | pH 7.0 (Phosphate Buffer) | 1.8 |
| Gradient Slope | 5-95% B in 10 min | 0.9 | 5-95% B in 30 min | 1.5 |
A resolution value (Rs) of ≥ 1.5 is considered baseline separation.
Protocol 2: Column Selection and Temperature Optimization
This protocol is for when mobile phase optimization is insufficient to achieve the desired resolution.
-
Evaluate Different Stationary Phases:
-
If using a C18 column, test a column with a different selectivity. A Phenyl-Hexyl column can offer alternative π-π interactions, which may be beneficial for separating alkaloids. A column with a C8 stationary phase may be suitable if Undulatine is very hydrophobic.
-
-
Test Smaller Particle Size Columns:
-
If available, switch from a column with 5 µm particles to one with 3 µm or sub-2 µm particles (for UHPLC systems). Smaller particles increase column efficiency (N), leading to sharper peaks and better resolution.
-
-
Optimize Column Temperature:
-
Using the best column and mobile phase combination from previous steps, perform analyses at different temperatures (e.g., 30°C, 40°C, and 50°C).
-
Monitor resolution and peak shape. An increase in temperature often leads to sharper peaks and shorter retention times.
-
Data Presentation: Column and Temperature Effects
The table below shows hypothetical data on how column choice and temperature affect resolution and analysis time.
| Column Type | Particle Size (µm) | Temperature (°C) | Resolution (Rs) | Analysis Time (min) |
| Standard C18 | 5 | 30 | 1.2 | 15.2 |
| Standard C18 | 5 | 40 | 1.4 | 12.5 |
| Phenyl-Hexyl | 5 | 40 | 1.7 | 14.1 |
| C18 (UHPLC) | 1.8 | 50 | 2.1 | 5.8 |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in chromatography.
dealing with matrix effects in Undulatine bioanalysis
Technical Support Center: Undulatine Bioanalysis
Welcome to the technical support center for the bioanalysis of Undulatine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in LC-MS/MS-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of Undulatine?
A: Matrix effect is the alteration of ionization efficiency for a target analyte, such as Undulatine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).
Impact on Undulatine Bioanalysis:
-
Inaccurate Quantification: Ion suppression can lead to an underestimation of Undulatine concentrations, while ion enhancement can cause overestimation.
-
Poor Reproducibility: Matrix effects can vary between different samples and batches, leading to high variability and poor precision in results.
-
Reduced Sensitivity: Significant ion suppression can lower the signal-to-noise ratio, potentially making the lower limit of quantification (LLOQ) unachievable.
The primary causes of matrix effects are endogenous components like phospholipids and salts from biological samples, or exogenous substances such as anticoagulants and dosing vehicles.
Q2: How can I qualitatively and quantitatively assess matrix effects for my Undulatine assay?
A: Assessing matrix effects is a critical step in method development and validation. This can be done both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): The post-column infusion (PCI) technique is used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Undulatine solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate where co-eluting matrix components are causing ion suppression or enhancement, respectively.
-
Quantitative Assessment (Matrix Factor Calculation): The Matrix Factor (MF) provides a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix (post-extraction spike) with the peak area of the analyte in a neat solution (e.g., mobile phase).
The formula is: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust method, the coefficient of variation (CV) of the Internal Standard (IS)-normalized MF across at least six different lots of matrix should not be greater than 15%.
Troubleshooting Guide
Q3: My Undulatine signal is showing significant suppression. What are the systematic steps to troubleshoot this issue?
A: A systematic approach is crucial for identifying and mitigating the source of ion suppression. The following workflow can guide your troubleshooting process.
Validation & Comparative
A Comparative Guide to Butyrylcholinesterase Inhibition: Evaluating Undulatin Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of Undulatin's potential effect on butyrylcholinesterase (BChE) activity. Due to a lack of direct studies on this compound's BChE inhibitory activity as of late 2025, this document outlines the necessary experimental protocols and offers a comparative landscape of known BChE inhibitors. The provided data on established inhibitors will serve as a benchmark for future studies on this compound.
Butyrylcholinesterase (EC 3.1.1.8), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters. While structurally similar to acetylcholinesterase (AChE), BChE has a broader substrate specificity. Its role in cholinergic neurotransmission, particularly in the later stages of Alzheimer's disease where AChE levels decline, has made it a significant therapeutic target. Selective BChE inhibition is a key strategy in the development of treatments for neurodegenerative diseases.
Comparative Analysis of BChE Inhibitors
To objectively evaluate the efficacy of a novel inhibitor like this compound, it is crucial to compare its inhibitory potency against well-characterized compounds. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose. The table below presents IC50 values for several known BChE inhibitors, providing a reference for assessing the potential of new candidates.
| Compound | BChE IC50 (µM) | Selectivity for BChE over AChE | Reference |
| This compound | Data Not Available | Data Not Available | |
| Rivastigmine | Comparable to AChE | Low | |
| Tacrine | Comparable to AChE | Low | |
| Ethopropazine | 1.70 ± 0.53 | High | |
| Bambuterol | Data available in literature | Known BChE inhibitor | |
| NNC 756 | Data available in literature | Potential novel BChE inhibitor | |
| Pancuronium bromide | Data available in literature | Potential novel BChE inhibitor | |
| N-alkyl isatin (4i) | 3.77 | 22-fold | |
| Bis-amiridine (3c) | 0.067 ± 0.001 | High | |
| Carbamate (1) | 0.12 ± 0.09 | High | |
| Carbamate (7) | 0.38 ± 0.01 | High |
Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay
The following protocol, based on the well-established Ellman's method, is recommended for determining the BChE inhibitory activity of this compound.
Materials:
-
Butyrylcholinesterase (BChE) enzyme (from equine or human serum)
-
Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of the test compound (this compound) and reference inhibitors in a suitable solvent (e.g., DMSO), followed by serial dilutions in phosphate buffer.
-
Prepare a solution of BTCI in deionized water.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of different concentrations of the this compound solution to the test wells.
-
Add 20 µL of phosphate buffer to the control wells (no inhibitor).
-
Add 20 µL of the BChE enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the BTCI substrate solution and 140 µL of the DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of BChE inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Experimental and Biological Context
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
